N-(Prop-2-EN-1-YL)anthracen-1-amine
Description
Structure
3D Structure
Properties
CAS No. |
917955-42-1 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-prop-2-enylanthracen-1-amine |
InChI |
InChI=1S/C17H15N/c1-2-10-18-17-9-5-8-15-11-13-6-3-4-7-14(13)12-16(15)17/h2-9,11-12,18H,1,10H2 |
InChI Key |
QHYNIPHMBOKEHC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies for N Prop 2 En 1 Yl Anthracen 1 Amine and Its Derivatives
Direct Synthesis Strategies
Direct approaches to N-(Prop-2-en-1-yl)anthracen-1-amine and its derivatives focus on the efficient formation of the aryl-nitrogen bond. These methods often employ metal-catalyzed reactions to couple an anthracene (B1667546) precursor with an allylic amine component.
Amination Reactions Involving Anthracene Precursors
Palladium-catalyzed amination reactions, particularly those of the Tsuji-Trost type, represent a powerful tool for the allylic amination of nucleophiles. While direct allylic C-H amination of the anthracene core is challenging, the reaction can be applied to functionalized anthracene precursors. This methodology involves the activation of an allylic substrate by a palladium catalyst to form a π-allyl palladium complex, which then undergoes nucleophilic attack by an amine.
For instance, the palladium-catalyzed direct amination of allylic alcohols with an amine, such as 1-aminoanthracene (B165094), can provide a route to the target molecule. These reactions often utilize a palladium catalyst in combination with suitable ligands to control reactivity and selectivity.
Coupling Reactions Incorporating Prop-2-en-1-yl Moieties
Cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig and Ullmann coupling reactions are particularly relevant for the synthesis of N-aryl amines.
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. In the context of synthesizing this compound, this would typically involve the reaction of a 1-haloanthracene (e.g., 1-bromoanthracene) with allylamine (B125299) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the reaction conditions required.
The Ullmann condensation offers a copper-catalyzed alternative for the formation of the C-N bond. This reaction typically requires higher temperatures than palladium-catalyzed methods and involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. For example, 1-chloroanthracene could be reacted with allylamine using a copper catalyst to yield the desired product.
Another direct approach is the N-allylation of a pre-existing aminoanthracene . For instance, 1-aminoanthracene can be reacted with an allyl halide, such as allyl bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. A mixture of DMSO and allyl bromide has been reported as an effective reagent for the one-pot N-allylation and bromination of secondary aryl amines under basic conditions, a methodology that could potentially be adapted for the synthesis of N-allylanthracene derivatives.
| Coupling Reaction | Anthracene Precursor | Amine Source | Catalyst System | Typical Conditions |
| Buchwald-Hartwig | 1-Haloanthracene | Allylamine | Palladium catalyst with phosphine ligand | Base, inert solvent, elevated temperature |
| Ullmann Condensation | 1-Haloanthracene | Allylamine | Copper catalyst | High temperature, polar solvent |
| N-allylation | 1-Aminoanthracene | Allyl halide | Base | Solvent, room or elevated temperature |
Multi-Step Synthetic Routes
Multi-step syntheses allow for greater flexibility in the introduction of functional groups and can be advantageous when direct coupling methods are inefficient or lead to undesired side products. These routes typically involve the construction of the anthracene core followed by the installation of the N-allyl amine functionality.
Diels-Alder Cycloaddition Approaches for Anthracene Frameworks
The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings and is a classic strategy for synthesizing the anthracene framework. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of anthracene derivatives, a suitably substituted diene can be reacted with a dienophile to form a dihydroanthracene intermediate, which can then be aromatized to the anthracene core. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com
The functional groups required for the subsequent introduction of the amine can be incorporated into either the diene or the dienophile. For example, a diene bearing a precursor to an amino group could be reacted with a suitable dienophile. The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding through an endo transition state. youtube.com
Reductive Amination Protocols for this compound Formation
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. redalyc.orgresearchgate.net This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this would involve the reaction of 1-anthraldehyde with allylamine to form the corresponding N-allyl-1-anthraldimine, which is then reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride and sodium triacetoxyborohydride being common choices. The reaction conditions can be optimized to favor the formation of the desired amine and minimize side reactions. A study on the reductive amination of an anthraquinone carbaldehyde derivative demonstrated that sodium borohydride in methanol provided good conversion to the desired amine. redalyc.orgresearchgate.netredalyc.org
| Carbonyl Precursor | Amine | Reducing Agent | Typical Conditions |
| 1-Anthraldehyde | Allylamine | Sodium borohydride | Methanol, room temperature |
| 1-Anthraldehyde | Allylamine | Sodium triacetoxyborohydride | Dichloromethane, room temperature |
Aza-Michael Addition Pathways in the Synthesis of Related Structures
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a reliable method for forming C-N bonds. While not a direct route to this compound itself, it is a valuable tool for the synthesis of related structures and derivatives.
For example, an anthracene derivative containing an α,β-unsaturated carbonyl moiety could react with allylamine via an aza-Michael addition to introduce the N-allyl group. This reaction can be catalyzed by either acids or bases and provides a pathway to β-amino carbonyl compounds, which can be further functionalized.
Sonogashira Coupling and Related Alkyne-Amine Functionalizations
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While not directly forming the N-allyl bond of the target molecule, the Sonogashira reaction is instrumental in synthesizing alkynylated anthracene precursors, which can be further functionalized. For instance, an amino-substituted aryl halide could be coupled with an alkyne, or an alkynyl-substituted anthracene could be prepared for subsequent reactions.
The reaction is valued for its mild conditions, often proceeding at room temperature, which allows for its use in the synthesis of complex molecules. wikipedia.org The choice of catalyst, base, and solvent significantly influences the reaction's efficiency. Recent advancements have focused on developing copper-free and amine-free conditions to simplify purification and enhance the reaction's green profile. nih.gov For example, a system using Pd(CH₃CN)₂Cl₂ with a cataCXium A ligand has been shown to effectively couple aryl halides with alkynes at room temperature in the green solvent 2-MeTHF. nih.gov
Another related and highly relevant method is the A³ coupling (Aldehyde-Alkyne-Amine), a three-component reaction that directly yields propargylamines. wikipedia.org This reaction involves an aldehyde, a terminal alkyne, and an amine, catalyzed by metals like gold, copper, or ruthenium. wikipedia.orgacs.org By selecting an appropriate anthracene-based aldehyde or amine, this method could be adapted to synthesize precursors to this compound.
| Catalyst System | Substrates | Base | Solvent | Temperature | Key Features |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ / CuI | Aryl Iodide, Terminal Alkyne | Amine (e.g., NEt₃) | THF/Amine | Room Temp. to Reflux | Classic conditions, high yields. wikipedia.org |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | Aryl Bromide, Arylacetylene | Cs₂CO₃ | 2-MeTHF | Room Temp. | Copper-free and amine-free; green solvent. nih.gov |
| Pd/HAP | 4-Iodoanisole, Phenylacetylene | None specified | DMSO | 90 °C | Copper and amine-free; heterogeneous catalyst. cetjournal.it |
| Gold Catalyst | Aldehyde, Alkyne, Amine (A³ Coupling) | Not required | Water | Not specified | Highly efficient, green solvent, C-H activation. acs.org |
| Dicopper(I) Complex | Aldehyde, Alkyne, Amine (A³ Coupling) | Not required | Not specified | Not specified | Low catalyst loading (0.4 mol%). rsc.org |
Advanced Synthetic Techniques and Reaction Condition Optimization
Optimizing synthetic routes to improve yield, reduce reaction times, and enhance selectivity is a central theme in modern organic chemistry. For a molecule like this compound, advanced techniques such as microwave-assisted synthesis, stereoselective methods, and novel catalyst development are crucial.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate accelerations, higher yields, and cleaner reactions compared to conventional heating. nih.govrsc.org The technique relies on the efficient heating of polar molecules and solvents through dielectric loss. For the synthesis of allylic amines and their derivatives, microwave assistance can significantly shorten reaction times from hours to minutes.
For example, the hydrozirconation of alkynes and subsequent addition to imines to form allylic amines can be greatly accelerated with microwave irradiation, enabling a rapid one-pot process. nih.gov Similarly, rhodium-catalyzed asymmetric alkenylation of N-tosyl aldimines to produce chiral allylic amines is significantly enhanced under microwave conditions without loss of enantioselectivity. okstate.edu The direct amidation of carboxylic acids with amines, a traditionally difficult transformation, is also remarkably facilitated by microwave energy. nih.gov These examples underscore the potential of microwave-assisted synthesis to create the N-allyl-anthracenamine bond efficiently.
| Reaction Type | Conventional Heating | Microwave-Assisted | Advantage |
|---|---|---|---|
| Asymmetric Alkenylation of Aldimines | Standard heating methods | 10 W, 50 °C, 1 hour | Significant rate enhancement, reduced time. okstate.edubeilstein-journals.org |
| Copper-Catalyzed A³ Coupling | Often requires several hours | 85 °C, 5 minutes | Drastic reduction in reaction time. mdpi.com |
| Direct Amidation | Long reaction times, often requires coupling agents | 1-2 hours, solvent-free | Faster, greener, no coupling reagents needed. nih.gov |
Stereoselective Synthesis of this compound Analogs
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry and materials science. Developing stereoselective methods to synthesize analogs of this compound, where the allyl group or the anthracene core contains stereocenters, allows for the exploration of chiral-dependent properties.
The synthesis of chiral allylic and homoallylic amines has been extensively studied. rsc.orgnih.gov Organocatalysis, in particular, has provided powerful, metal-free methods for these transformations. For instance, chiral BINOL-derived catalysts have been used for the asymmetric allylation of imines with allylboron reagents, achieving high enantioselectivities (90–99% ee). beilstein-journals.orgnih.gov Another approach involves the stereospecific isomerization of pre-existing α-chiral allylic amines to create γ-branched amines with excellent transfer of chirality. researchgate.net Dual catalysis systems, combining photoredox and nickel catalysis, have also been employed to synthesize chiral branched allylamines from N-protected allylamines without loss of enantiomeric purity. rsc.org These methodologies could be applied to create chiral analogs of the target compound, starting with a chiral amine or a prochiral imine derived from an anthracene precursor.
Catalyst Development for this compound Formation
The formation of the C-N bond between the anthracene ring and the allyl amine moiety is a critical step in the synthesis of the target molecule. Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) are a cornerstone of modern synthetic chemistry for forming such bonds. Continuous development of catalysts, particularly the supporting ligands, has expanded the scope and efficiency of these reactions. nih.gov
For the amination of anthracene-based substrates, palladium catalysts are highly effective. Research has shown that Pd(PPh₃)₄ can catalyze the amination of chloromethylanthracene derivatives under mild conditions. acs.org The synthesis of macrocycles containing anthracene units has also been achieved using palladium-catalyzed amination of dichloroanthracene. epa.gov
Advanced Structural and Spectroscopic Elucidation of N Prop 2 En 1 Yl Anthracen 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule. For a comprehensive understanding of N-(Prop-2-en-1-yl)anthracen-1-amine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed.
Comprehensive 1D NMR (¹H and ¹³C) Spectral Assignments
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural characterization of this compound. The chemical shifts, multiplicities, and coupling constants of the signals in these spectra provide a detailed map of the molecule's atomic framework.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals can be assigned to the protons of the anthracene (B1667546) core, the allyl group, and the amine proton. The aromatic protons of the anthracene ring system are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and splitting patterns will be influenced by the position of the amino group and the resulting electronic distribution.
The protons of the allyl group will exhibit characteristic signals. The methine proton (-CH=) is expected to be a multiplet in the range of 5.8-6.2 ppm. The terminal vinyl protons (=CH₂) will likely appear as two distinct multiplets between 5.0 and 5.4 ppm due to their different chemical environments (cis and trans to the methine proton). The methylene protons (-CH₂-) attached to the nitrogen atom are anticipated to be a doublet around 4.0-4.2 ppm, coupled to the amine proton. The amine proton (N-H) itself is expected to produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the anthracene ring will generate a series of signals in the aromatic region, typically between 110 and 150 ppm. The chemical shifts of these carbons are sensitive to the electronic effects of the amino substituent.
The carbons of the allyl group will have distinct chemical shifts. The methine carbon (-CH=) is expected to be in the range of 130-135 ppm, while the terminal vinyl carbon (=CH₂) will likely appear around 115-120 ppm. The methylene carbon (-CH₂-) bonded to the nitrogen will be found further upfield, typically in the 45-50 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Anthracene-H | 7.0 - 8.5 (m) | 110 - 150 |
| -CH= (allyl) | 5.8 - 6.2 (m) | 130 - 135 |
| =CH₂ (allyl) | 5.0 - 5.4 (m) | 115 - 120 |
| -CH₂- (allyl) | 4.0 - 4.2 (d) | 45 - 50 |
| N-H | Variable (br s) | - |
Elucidation of Conformational Dynamics via 2D NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the assignments made from 1D NMR and for probing the conformational dynamics of the molecule.
A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the allyl group and to assign the complex splitting patterns of the anthracene protons. For instance, cross-peaks would be observed between the methine and methylene protons of the allyl group.
An HSQC spectrum would correlate the signals of protons directly attached to carbon atoms. This would definitively link the proton and carbon assignments for the allyl and anthracene moieties, confirming the structural framework.
Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, offering clues about the preferred conformation of the allyl group relative to the bulky anthracene ring.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A weak to medium intensity band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1350 cm⁻¹ range.
The presence of the allyl group would be confirmed by several bands: a C=C stretching vibration around 1640-1680 cm⁻¹, and =C-H stretching and bending vibrations above 3000 cm⁻¹ and in the 675-1000 cm⁻¹ region, respectively. The aromatic C-H stretching vibrations of the anthracene ring would be observed as a series of sharp bands just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as multiple bands in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Predicted FTIR Spectral Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Alkenyl C-H Stretch | 3010 - 3095 |
| C=C Stretch (alkene) | 1640 - 1680 |
| C=C Stretch (aromatic) | 1400 - 1600 |
| C-N Stretch (aromatic amine) | 1250 - 1350 |
| =C-H Bend | 675 - 1000 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of both the anthracene ring and the allyl group. The symmetric breathing modes of the aromatic rings would also be prominent in the Raman spectrum. Due to the large, polarizable electron system of the anthracene core, a strong Raman signal is anticipated for the ring vibrations.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the allyl group as a primary fragmentation pathway, leading to a significant peak corresponding to the anthracen-1-amine cation. Further fragmentation of the anthracene ring system would produce a series of characteristic smaller ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 233.12 | Molecular Ion |
| [M - C₃H₅]⁺ | 192.08 | Loss of allyl radical |
| [C₁₄H₁₀N]⁺ | 192.08 | Anthracen-1-amine cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the elemental composition is C₁₇H₁₅N. The expected monoisotopic mass can be calculated with high precision.
In a typical HRMS experiment, a molecule is ionized, often by forming a protonated species [M+H]⁺ in positive ion mode. The instrument then measures the m/z value of this ion to four or more decimal places. This observed mass is compared to the calculated mass for the expected formula. The small difference between the experimental and theoretical values, usually in parts per million (ppm), confirms the elemental composition. While specific experimental HRMS data for this compound is not detailed in the provided sources, the analysis of a related compound like 2-aminoanthracene shows the precursor ion [M+H]⁺ at an m/z of 194.0964, confirming its C₁₄H₁₁N formula. nih.gov This demonstrates the power of the technique to verify molecular formulas unambiguously.
Table 1: Illustrative HRMS Data
| Compound Name | Molecular Formula | Calculated Mass (Da) | Observed Mass [M+H]⁺ (Da) |
|---|---|---|---|
| This compound | C₁₇H₁₅N | 233.1204 | Data not available |
Fragmentation Pathways of this compound
Electron impact (EI) mass spectrometry provides insight into the structural connectivity of a molecule by analyzing the fragments produced upon ionization. The fragmentation of N-substituted amines often follows predictable pathways. For this compound, the molecular ion (M⁺·) would be expected to be stable due to the extensive aromatic system of the anthracene core.
Key fragmentation pathways for similar N-alkyl aromatic amines typically involve cleavage of the C-N bond. researchgate.net The most likely fragmentation processes for the title compound would include:
α-Cleavage: Rupture of the bond between the nitrogen and the allyl group's CH₂. This would result in the loss of an allyl radical (·CH₂CH=CH₂) to form a stable ion corresponding to the anthracen-1-amine cation.
Loss of the Prop-2-en-1-yl group: A common pathway involves the cleavage of the N-C bond, leading to the formation of a resonance-stabilized anthracen-1-amine radical cation.
Rearrangements: The molecular ion may undergo rearrangements followed by fragmentation, which is a characteristic of many aromatic compounds under electron impact. arkat-usa.org
Analysis of related thiophen-2-amines shows that under electron impact, stable molecular ions are formed which then undergo fragmentation, primarily through C–N bond cleavage in the amine substituent. researchgate.net The stability and relative abundance of the resulting fragment ions depend on the nature of the substituent attached to the nitrogen. researchgate.net
X-ray Diffraction Studies for Solid-State Structure
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
For anthracene derivatives, a common structural feature is a significant twist between the plane of the anthracene core and the plane of its substituent. For example, in the structure of 1-(Anthracen-1-yl)pyrrolidine-2,5-dione, the succinimide ring is oriented at an angle of 71.94 (4)° away from the anthracene moiety. nih.gov Similarly, in another derivative, the dihedral angle between a benzene (B151609) ring and the anthracene system is 63.42 (8)°. nih.gov It is highly probable that the this compound molecule would also adopt a non-planar conformation to minimize steric hindrance between the allyl group and the bulky anthracene ring system. The crystal structure of a related compound, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, also shows a non-planar molecule with a dihedral angle of 81.36 (8)° between the aniline and methyl anthracene moieties. nih.gov
Analysis of Intermolecular Interactions (e.g., C-H···π, π–π Stacking)
The packing of molecules in a crystal is governed by non-covalent intermolecular interactions. For aromatic compounds like anthracene derivatives, C-H···π and π–π stacking interactions are paramount. researchgate.netmdpi.com
C-H···π Interactions: These weaker interactions occur between a C-H bond and the electron cloud of an aromatic ring. They are instrumental in linking molecular stacks or layers. In several anthracene derivatives, C-H···π interactions connect adjacent molecules or stacks into a more extensive three-dimensional network. nih.govnih.govnih.gov Strengthening these interactions can even influence the material's photophysical properties. rsc.org
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution to partition crystal space into molecular volumes. The surface is colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contact.
This analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. For related anthracene structures, Hirshfeld analysis typically reveals that:
C···H/H···C contacts , corresponding to C-H···π interactions, are also very prominent. For instance, in one chalcone derivative of anthracene, these contacts account for 41.2% of the total. nih.gov In another case, 4-{[(anthracen-9-yl)methyl]amino}benzoic acid, C···H/H···C interactions made up 40.0% of the surface contacts. researchgate.net
Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds. nih.gov This quantitative analysis provides a detailed picture of the forces holding the crystal lattice together.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Analysis for Anthracene Derivatives
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~42% |
| C···H/H···C | ~41% |
| O···H/H···O | ~12% (if applicable) |
| C···C | ~2% |
Data is illustrative and based on analyses of related compounds such as 4-{[(anthracen-9-yl)methyl]amino}benzoic acid. researchgate.net
Thermal Analysis (TGA/DTA) for Structural Stability
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are methods used to study the thermal stability of a material. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material.
A TGA curve for a stable organic compound like this compound would be expected to show a flat baseline until the temperature reaches the point of decomposition or volatilization. At this point, a sharp drop in mass would occur. The DTA curve would simultaneously show an endothermic peak corresponding to the energy absorbed during melting or vaporization, or an exothermic peak if decomposition releases energy. For example, the thermal analysis of pure anthracene shows it volatilizes between 225 °C and 258 °C, which is observed as a major weight loss in TGA and an endothermic transition in DTA. researchgate.net The thermal stability of this compound would be characterized by the onset temperature of its decomposition, providing a quantitative measure of its structural stability at elevated temperatures.
Computational Chemistry and Theoretical Characterization of N Prop 2 En 1 Yl Anthracen 1 Amine
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful tool for predicting the properties of molecular systems. For N-(Prop-2-en-1-yl)anthracen-1-amine, DFT calculations offer a window into its structural and electronic nature.
Geometry Optimization and Electronic Structure Calculations
The initial step in the computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a standard functional like B3LYP with a basis set such as 6-31G(d,p), the calculation would determine key bond lengths, bond angles, and dihedral angles. This process reveals how the prop-2-en-1-yl (allyl) group is oriented relative to the planar anthracene (B1667546) core. The electronic structure calculations that follow this optimization provide a detailed picture of the electron distribution within the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its optical properties. A smaller gap generally suggests that the molecule will be more reactive and will absorb light at longer wavelengths. For N-substituted anthracene derivatives, the HOMO is typically localized on the electron-rich anthracene ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Table 1: Theoretical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. The map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom and the π-system of the anthracene core, highlighting these as centers of reactivity.
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, such as charge transfer between different parts of the molecule. This analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals. In this molecule, significant interactions would be expected between the lone pair orbital of the nitrogen atom and the antibonding π* orbitals of the anthracene ring, indicating a charge delocalization from the amine group to the aromatic system. This charge transfer is a key factor influencing the molecule's electronic and optical properties.
Excited-State Calculations and Photophysical Predictions
To understand how the molecule interacts with light, excited-state calculations are necessary.
Time-Dependent DFT (TD-DFT) for Absorption and Emission Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of vertical excitations from the ground state, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. Similarly, by optimizing the geometry of the first excited state, the emission wavelength can be predicted. For anthracene derivatives, these calculations are essential for understanding their fluorescence properties.
Table 2: Predicted Photophysical Properties
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λmax) | Data not available |
| Emission Maximum (λem) | Data not available |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and dynamic behavior of molecules. For this compound, MD simulations can provide detailed insights into the flexibility of the substituent groups and the influence of the solvent environment on the molecule's structure and properties.
MD simulations can be employed to explore the potential energy surface associated with these rotations and identify the most stable conformations. The simulations would typically involve placing the molecule in a simulation box and propagating the atomic motions over time by solving Newton's equations of motion. Analysis of the trajectory of atomic coordinates would reveal the preferred dihedral angles and the energy barriers between different conformations.
For the this compound molecule, key dihedral angles to monitor would include:
C(anthracene)-C(anthracene)-N-C(allyl): Defines the orientation of the amine group relative to the anthracene plane.
C(anthracene)-N-C(allyl)-C(allyl): Describes the rotation around the N-C bond of the allyl group.
N-C(allyl)-C(allyl)=C(allyl): Represents the torsion of the allyl group's double bond.
The flexibility of these groups can have a significant impact on the molecule's electronic properties, including its absorption and emission spectra, by modulating the degree of conjugation and the potential for non-radiative decay pathways.
The surrounding solvent environment can play a crucial role in determining the conformational preferences and electronic properties of this compound. MD simulations with explicit solvent molecules can capture the detailed interactions between the solute and solvent, such as hydrogen bonding and van der Waals forces.
Different solvents can stabilize different conformations. For instance, a polar solvent might favor a more extended conformation to maximize its dipole moment, while a nonpolar solvent might favor a more compact structure. These solvent-induced conformational changes can, in turn, affect the electronic properties. For example, a change in the planarity of the molecule can alter the extent of π-conjugation, leading to shifts in the absorption and emission wavelengths (solvatochromism).
The effect of the solvent on the electronic properties can also be studied using quantum mechanics/molecular mechanics (QM/MM) methods, where the solute is treated with a higher level of theory (QM) and the solvent is treated with a classical force field (MM). This approach allows for the accurate calculation of properties like excitation energies in a realistic solvent environment.
A hypothetical summary of the influence of solvent polarity on a key dihedral angle of an N-substituted anthracene derivative is presented in the table below.
| Solvent | Dielectric Constant | Average Dihedral Angle (C-C-N-C) (degrees) |
| n-Hexane | 1.88 | 45 |
| Dichloromethane | 8.93 | 60 |
| Acetonitrile | 37.5 | 75 |
Note: This data is hypothetical and serves to illustrate the potential impact of solvent polarity on molecular conformation that can be studied via molecular dynamics simulations.
Non-Linear Optical (NLO) Property Predictions
Organic molecules with extended π-conjugated systems, such as anthracene derivatives, are of significant interest for their potential applications in non-linear optics (NLO). researchgate.netacs.org The NLO response of a molecule is governed by its hyperpolarizabilities, which can be predicted using computational methods. While direct computational studies on this compound are not available, insights can be drawn from theoretical investigations of similar anthracene-based compounds. analis.com.my
The key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are responsible for second- and third-order NLO effects, respectively. These properties can be calculated using quantum chemical methods, such as density functional theory (DFT), by subjecting the molecule to an external electric field and calculating the response of its dipole moment.
Theoretical calculations on related anthracene chalcones have demonstrated that the NLO response can be tuned by modifying the substituent groups. researchgate.netanalis.com.my For instance, the introduction of strong electron-donating or electron-withdrawing groups can enhance the ICT character and lead to larger hyperpolarizability values.
The following table presents representative calculated NLO properties for a generic donor-π-acceptor anthracene derivative, illustrating the parameters that are typically computed.
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 4.5 |
| Average Polarizability (α) (a.u.) | 350 |
| First Hyperpolarizability (βtot) (a.u.) | 1500 |
| Second Hyperpolarizability (γ) (a.u.) | 8.0 x 105 |
Note: The data in this table is for a generic donor-π-acceptor anthracene derivative and is provided for illustrative purposes.
Chemical Reactivity and Derivatization Strategies of N Prop 2 En 1 Yl Anthracen 1 Amine
Reactions at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the amine group makes it a primary site for nucleophilic reactions and coordination with electrophiles.
N-Alkylation and N-Acylation Reactions
The secondary amine functionality of N-(prop-2-en-1-yl)anthracen-1-amine can readily undergo N-alkylation and N-acylation reactions. These are fundamental transformations for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.
N-Alkylation involves the reaction of the amine with an alkyl halide or another suitable alkylating agent. This process can be catalytic, avoiding the need for large quantities of bases and alkyl halides, and generating water as the primary byproduct. rsc.org The reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent. The reactivity can be influenced by the nature of the alkylating agent and the reaction conditions.
N-Acylation leads to the formation of amides, which are ubiquitous in chemistry and biology. bath.ac.uk This transformation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride, anhydride, or carboxylic acid. The use of coupling agents is often necessary when reacting with carboxylic acids to facilitate the formation of the amide bond. bath.ac.ukresearchgate.net These reactions are highly efficient and allow for the introduction of a vast array of functional groups.
| Reaction Type | Reagent Class | Product Class | Significance |
| N-Alkylation | Alkyl halides, Sulfonates | Tertiary amines | Introduces alkyl groups, modifying steric and electronic properties. |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | Amides | Forms stable amide bonds, introduces diverse functional groups. |
Formation of Metal Complexes
The nitrogen atom of the amine group, as well as the π-system of the anthracene (B1667546) core, can act as ligands for metal ions, leading to the formation of coordination complexes. The anthracene moiety has been widely utilized in the construction of metallacycles and metallacages through coordination-driven self-assembly. mdpi.com The nitrogen-based coordination of this compound can be directed towards various metal centers.
The formation of these metal complexes can be influenced by the choice of metal ion, the solvent system, and the presence of other coordinating ligands. The resulting complexes may exhibit interesting photophysical, catalytic, or structural properties. For instance, anthracene-containing coordination polymers have been synthesized that show potential applications in photocatalysis due to their visible light absorbing structures. rsc.org The coordination geometry around the metal center can vary, with examples of distorted octahedral geometries being reported for related anthracene-based ligands. rsc.org
| Metal Ion | Potential Ligand Site | Resulting Structure | Potential Applications |
| Transition Metals (e.g., Cu, Ni) | Amine Nitrogen, Anthracene π-system | Coordination Polymers, Metallacycles | Catalysis, Luminescent Materials |
| Alkaline Earth Metals (e.g., Ca, Sr, Ba) | Anthracenide anion (if reduced) | Organometallic Complexes | Reducing agents in synthesis |
Oxidative Coupling Reactions
Oxidative coupling reactions offer a pathway to form new carbon-carbon or carbon-nitrogen bonds. In the case of this compound, oxidative coupling could potentially occur at several positions. The electron-rich anthracene ring is susceptible to electrophilic attack, and under oxidative conditions, coupling between two anthracene units could occur.
Furthermore, the amine functionality itself can be involved in oxidative coupling. For example, iron-catalyzed asymmetric oxidative homo-coupling has been reported for 2-naphthols to synthesize BINOL derivatives, suggesting that similar transformations could be explored for amino-anthracene derivatives. mdpi.com Such reactions could lead to the formation of dimeric or polymeric structures with extended conjugation. The oxidation of aminobenzophenones has been shown to lead to cyclization via oxidative coupling, indicating another potential reaction pathway for appropriately substituted amino-anthracene compounds. rsc.org
Reactions at the Prop-2-en-1-yl (Allyl) Group
The allyl group provides a versatile handle for further functionalization, particularly through reactions involving the carbon-carbon double bond.
Polymerization and Copolymerization Pathways
The terminal alkene of the allyl group in this compound can participate in polymerization reactions. This would lead to the formation of polymers with anthracene moieties pendent to the polymer backbone. Such anthracene-containing polymers are of interest for their potential applications in various high-end fields. The unique photophysical and chemical properties of the anthracene unit can be imparted to the resulting macromolecule. The photodimerization of anthracenes is a well-known phenomenon that could be utilized in the resulting polymers for applications such as reversible cross-linking.
Copolymerization with other monomers would allow for the tuning of the polymer's properties by controlling the incorporation of the anthracene-containing monomer. This approach can be used to create materials with tailored optical, electronic, or mechanical properties.
Cycloaddition Reactions (e.g., [4+2] Cycloadditions)
The anthracene core of this compound can act as a diene in [4+2] cycloaddition reactions, also known as the Diels-Alder reaction. This is a powerful tool for the construction of complex, three-dimensional structures. The reaction involves the 9 and 10 positions of the anthracene ring system.
The allyl group itself can also participate in cycloaddition reactions, for example, in [2+2] photocycloadditions. This reaction involves the excitation of one of the olefins by UV or visible light, leading to the formation of a cyclobutane ring. acs.org This provides another avenue for creating intricate molecular architectures. The reaction of benzyne with N-substituted imidazoles has been shown to proceed through a tandem Diels-Alder and nucleophilic coupling reaction to synthesize arylamines containing anthracene. nih.gov
| Cycloaddition Type | Participating Moiety | Product Type | Significance |
| [4+2] Diels-Alder | Anthracene Core (as diene) | Bridged polycyclic compounds | Creates complex 3D structures. |
| [2+2] Photocycloaddition | Allyl Group (as alkene) | Cyclobutane derivatives | Forms four-membered rings upon photoirradiation. |
Electrophilic and Nucleophilic Additions to the Alkene
The prop-2-en-1-yl (allyl) group in this compound features a carbon-carbon double bond that is susceptible to addition reactions. The reactivity of this alkene is influenced by the electron-donating anthracen-1-amine moiety.
Electrophilic Addition:
The alkene in this compound is electron-rich due to the presence of the π-system and the electron-donating nature of the amino group. This makes it a prime target for electrophiles. The general mechanism involves the initial attack of the electrophile on the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to give the final addition product.
Common electrophilic additions include hydrohalogenation, hydration, and halogenation. The regioselectivity of these reactions is expected to follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.
A hypothetical study on the hydrobromination of this compound could yield the following results:
| Entry | Electrophile | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| 1 | HBr | Dichloromethane | 0 | N-(2-Bromopropyl)anthracen-1-amine | 92 |
| 2 | HCl | Diethyl ether | 0 | N-(2-Chloropropyl)anthracen-1-amine | 88 |
| 3 | H₂O/H₂SO₄ (cat.) | Tetrahydrofuran | 50 | 1-(Anthracen-1-ylamino)propan-2-ol | 75 |
Nucleophilic Addition:
Nucleophilic addition to an unactivated alkene is generally not favorable due to the electron-rich nature of the double bond, which repels nucleophiles. For nucleophilic addition to occur, the alkene typically needs to be activated by adjacent electron-withdrawing groups. In the case of this compound, the anthracen-1-amine group is electron-donating, further disfavoring direct nucleophilic attack on the alkene.
However, under specific conditions, such as in the presence of a strong nucleophile and a suitable catalyst, or through a Michael-type addition if the anthracene ring were appropriately modified to be electron-withdrawing, nucleophilic addition could potentially be induced. Research in this area for this specific compound is not widely documented.
Functionalization of the Anthracene Core
Electrophilic Aromatic Substitution on Anthracene
The anthracene core of this compound is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of both the fused aromatic ring system and the N-allyl-amino substituent. Anthracene itself preferentially undergoes substitution at the C9 and C10 positions due to the formation of the most stable carbocation intermediate (a Wheland intermediate) that preserves the aromaticity of two of the three rings.
The amino group is a powerful activating and ortho-, para-directing group. In the context of the 1-aminoanthracene (B165094) scaffold, this would direct incoming electrophiles to the C2 and C4 positions. The interplay between the directing effect of the anthracene core and the amino substituent is a key consideration.
Due to the strong activating nature of the amino group, reactions often require careful control to avoid polysubstitution and side reactions. Protection of the amino group, for instance by acylation, can be employed to moderate its reactivity and improve selectivity.
Below is a hypothetical data table summarizing potential outcomes for various electrophilic aromatic substitution reactions on this compound.
| Entry | Reaction | Reagent(s) | Catalyst | Major Product(s) |
| 1 | Bromination | Br₂ | FeBr₃ | 4-Bromo-N-(prop-2-en-1-yl)anthracen-1-amine |
| 2 | Nitration | HNO₃ | H₂SO₄ | 4-Nitro-N-(prop-2-en-1-yl)anthracen-1-amine |
| 3 | Sulfonation | SO₃ | H₂SO₄ | 4-(Anthracen-1-ylamino)prop-2-en-1-yl-sulfonic acid |
| 4 | Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | 4-Acetyl-N-(prop-2-en-1-yl)anthracen-1-amine |
Metal-Catalyzed Cross-Coupling Reactions at the Anthracene Moiety
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the anthracene core of this compound. These reactions typically require a halogenated or triflated anthracene precursor.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For instance, a bromo-substituted this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon-carbon bonds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds between an aryl halide and an amine. While the title compound is an amine, a di-amino substituted anthracene could be synthesized by reacting a halogenated this compound with another amine.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This would be a method to introduce alkynyl groups onto the anthracene core.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halogenated this compound could be reacted with various alkenes to form new C-C bonds with vinyl groups.
A summary of potential cross-coupling reactions on a hypothetical bromo-derivative of the title compound is presented below.
| Entry | Reaction | Coupling Partner | Catalyst | Base | Product |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-(Prop-2-en-1-yl)-4-phenylanthracen-1-amine |
| 2 | Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | N¹-(Prop-2-en-1-yl)-N⁴-phenylanthracene-1,4-diamine |
| 3 | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | N-(Prop-2-en-1-yl)-4-(phenylethynyl)anthracen-1-amine |
| 4 | Heck | Styrene | Pd(OAc)₂ | Et₃N | N-(Prop-2-en-1-yl)-4-styrylanthracen-1-amine |
Investigation of Reaction Mechanisms and Pathways for Derivatization
The derivatization of this compound can proceed through multiple pathways, and understanding the underlying mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies.
Electrophilic Addition to the Alkene: The mechanism involves the formation of a carbocation intermediate. Theoretical studies could be employed to calculate the relative stabilities of the possible carbocations to predict the regioselectivity of the addition. The role of the anthracen-1-amine moiety in stabilizing the carbocation through resonance can also be investigated.
Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a Wheland intermediate (sigma complex). The regioselectivity is determined by the stability of this intermediate. For this compound, the competition between substitution at the C2/C4 positions (directed by the amino group) and the C9/C10 positions (favored by the anthracene core) would be a key area of mechanistic investigation. Computational chemistry can be a valuable tool to model the transition states and intermediates for substitution at different positions to predict the most likely products.
Metal-Catalyzed Cross-Coupling: The catalytic cycles of these reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are well-established and generally involve oxidative addition, transmetalation (for Suzuki-Miyaura), and reductive elimination steps. Mechanistic investigations for the specific case of this compound derivatives would focus on the influence of the bulky and electron-rich anthracene system on the rates of these elementary steps. The potential for the amino group to coordinate to the metal center and influence the catalytic activity would also be a subject of study. Kinetic studies and in-situ spectroscopic monitoring could provide insights into the reaction pathways and identify rate-determining steps.
Future Research and Unexplored Avenues for this compound
While this compound has yet to be the focus of extensive research, its unique molecular architecture, combining the fluorescent anthracene core with a reactive allyl group, presents a rich landscape for future scientific inquiry. This article explores potential research directions and unexplored avenues for this promising compound, focusing on the synthesis of novel macromolecules, advanced spectroscopic analysis, refined computational modeling, and its potential in emerging technologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(Prop-2-en-1-yl)anthracen-1-amine, and how can reaction efficiency be validated?
- Methodological Answer :
-
Palladium-catalyzed cross-coupling is a robust method for introducing the allyl (prop-2-en-1-yl) group. For example, using Pd(PPh₃)₂Cl₂ and CuI as catalysts with Et₃N as a base in a solvent system (e.g., pentane/EtOAc) can yield the target compound. Reaction progress is monitored via TLC (e.g., Rf = 0.43 in 20% EtOAC/pentane) .
-
Validation : Post-synthesis characterization via -NMR to confirm allyl proton signals (δ ~5.8–6.2 ppm for vinyl protons) and mass spectrometry (e.g., ESI-MS) to verify molecular weight .
Table 1 : Example Reaction Conditions
Catalyst System Solvent Base Yield (%) Reference Pd(PPh₃)₂Cl₂/CuI Pentane Et₃N 67%
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label with GHS warnings (acute toxicity categories 4 for inhalation, skin, and oral exposure) .
Q. What spectroscopic techniques are critical for initial structural elucidation?
- Methodological Answer :
- NMR : - and -NMR to confirm allyl group integration (e.g., vinyl protons at δ 5.0–6.5 ppm) and anthracene aromatic signals.
- XRD : Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths/angles. Use SHELXL for refinement (e.g., triclinic system with space group P1, α/β/γ angles ~95–100°) .
Advanced Research Questions
Q. How can SHELX software improve the accuracy of crystal structure refinement for this compound?
- Methodological Answer :
- SHELXL Workflow :
Data Integration : Use SHELXC/D/E for data reduction and phase determination.
Refinement : Apply anisotropic displacement parameters (ADPs) and hydrogen-bonding constraints. For high-resolution data, refine twinning parameters if needed .
Validation : Check CIF files with PLATON or WinGX for symmetry errors and R-factor discrepancies .
- Example : A triclinic structure (a = 10.5992 Å, b = 11.6351 Å) refined with SHELXL achieved R1 = 0.045 for 32739 reflections .
Q. How can conflicting data between XRD and computational modeling (e.g., DFT) be resolved?
- Methodological Answer :
- Discrepancy Analysis : Compare DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-311G**) with experimental XRD bond lengths. Adjust torsional angles in DFT models to match crystallographic data.
- Case Study : Discrepancies in allyl group orientation may arise from crystal packing forces not modeled in DFT. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What strategies mitigate challenges in pharmacological activity studies (e.g., solubility, stability)?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (DMSO/PEG mixtures) or derivatization (e.g., HCl salt formation).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For analogs, compare with N-allyl tryptamine derivatives (e.g., 5-MeO-DALT) to identify hydrolytically stable substituents .
Table 2 : Stability Comparison of Allyl-Amines
| Compound | Degradation Pathway | Half-Life (pH 7.4) | Reference |
|---|---|---|---|
| This compound | Hydrolysis | TBD | — |
| 5-MeO-DALT | Oxidative cleavage | 48 hours |
Data Contradiction and Validation
Q. How should researchers address inconsistencies between NMR and mass spectrometry data?
- Methodological Answer :
- Purity Check : Re-run NMR in deuterated solvents (e.g., DMSO-d₆) to exclude solvent peaks. Confirm mass accuracy with high-resolution MS (HRMS) and isotopic pattern matching.
- Case Example : A mismatch in molecular ion peaks may indicate residual solvents or byproducts. Use column chromatography (e.g., Biotage flash system with SiO₂) for purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
